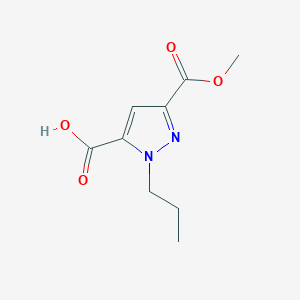![molecular formula C7H10F3N3O B2491498 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine CAS No. 1249244-67-4](/img/structure/B2491498.png)
1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine, typically involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. A notable method involves refluxing in acetic acid to prepare novel N-fused heterocyclic products in good to excellent yields (Ghaedi et al., 2015). Additionally, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates can be prepared by condensing arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures, demonstrating the influence of trifluoromethyl groups on the pyrazole ring (Beck & Wright, 1987).
Molecular Structure Analysis
X-ray diffraction analysis plays a crucial role in verifying the molecular structure of pyrazole derivatives, including the position of trifluoromethyl groups on the pyrazole ring. This technique helps in understanding the spatial arrangement of atoms and the geometry of the compound, which is essential for its chemical reactivity and interactions (Beck & Wright, 1987).
Chemical Reactions and Properties
Pyrazole derivatives are known for their reactivity towards various chemical reactions, including N-alkylation and cyclocondensation. These reactions are pivotal for modifying the structure of pyrazole compounds and introducing new functional groups, which can significantly alter their chemical properties and potential applications. The presence of a trifluoromethyl group can further influence these reactions by affecting the electron distribution within the molecule (Prasad, 2021).
Scientific Research Applications
PFAS Removal Using Amine-Functionalized Sorbents
Amine-containing sorbents, including structures similar to 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine, are explored for perfluoroalkyl and polyfluoroalkyl substances (PFAS) removal in water treatment. Their efficiency is attributed to electrostatic interactions, hydrophobic interactions, and specific sorbent morphology, providing a promising approach for PFAS control in municipal water and wastewater treatments (Ateia et al., 2019).
Heterocyclic Compound Synthesis
The chemical reactivity and utility of compounds structurally related to this compound, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, are significant in synthesizing various heterocyclic compounds. These compounds serve as valuable building blocks for creating heterocyclic structures, dyes, and pharmaceuticals, showcasing their versatility in organic synthesis (Gomaa & Ali, 2020).
Antioxidant and Anti-inflammatory Applications
Trifluoromethylpyrazoles, closely related to the compound , have been identified for their potential anti-inflammatory and antibacterial properties. The specific positioning of the trifluoromethyl group on the pyrazole nucleus significantly impacts the activity profile of these compounds, suggesting a promising area for developing new therapeutic agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Synthetic and Structural Properties Exploration
Research into the synthetic routes and structural properties of related compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insights into the chemical behavior and potential applications of this compound. These studies help in understanding the conformation and reactivity of such compounds, contributing to the development of novel materials and drugs (Issac & Tierney, 1996).
Bioactive Pyrazole Derivatives
Recent advances in the synthesis and application of pyrazole derivatives highlight the significance of compounds like this compound in medicinal chemistry. These derivatives are investigated for their anticancer, antibacterial, and antifungal activities, among others, demonstrating the therapeutic potential of pyrazole-based compounds (Ray et al., 2022).
Safety and Hazards
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
properties
IUPAC Name |
1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O/c8-7(9,10)5-14-4-3-13-2-1-6(11)12-13/h1-2H,3-5H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCKDMKZEHTOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCOCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249244-67-4 |
Source


|
| Record name | 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)
![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)

![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)

![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)


![5-[(4-Methylphenyl)sulfonylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B2491436.png)

![2,3-Diphenylimidazo[1,2-a]pyridine](/img/structure/B2491438.png)